molecular formula C17H18N2O3 B4925980 ethyl 6-amino-5-cyano-2-methyl-4-(3-methylphenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-methyl-4-(3-methylphenyl)-4H-pyran-3-carboxylate

Cat. No. B4925980
M. Wt: 298.34 g/mol
InChI Key: HYPHURACKKXCLL-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-methyl-4-(3-methylphenyl)-4H-pyran-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential use in various applications.

Scientific Research Applications

Molecular Structure and Interactions

  • DFT Analysis of Supra-Molecular Assemblies : Ethyl 6-amino-5-cyano-2-methyl-4-(3-methylphenyl)-4H-pyran-3-carboxylate has been characterized theoretically, revealing interesting supra-molecular assemblies formed in its solid state. The analysis includes classical H-bonds, π–stacking, and unconventional π–hole interactions due to its unique electron withdrawing (CN) and donating (NH2) groups (Chowhan et al., 2020).

Synthetic Applications and Derivatives

  • Reactions with Nucleophilic Reagents : This compound can be converted into various derivatives like 1,6-diazanaphthalene and pyrano-[2,3-c]pyrazole, demonstrating its versatility in chemical reactions (Harb et al., 1989).
  • Ultrasound-Assisted Synthesis : It's part of a new series of compounds synthesized using a one-pot multi-component reaction, indicating its utility in facile and eco-friendly synthesis methods (Kumbhani et al., 2022).

Chemical Properties and Synthesis

  • Synthesis Under Various Conditions : The compound is a part of synthetic studies involving different catalysts, indicating its adaptability in various chemical environments (Hai et al., 2017).
  • Efficient and Expeditious Synthesis : Its synthesis via a three-component, one-pot reaction in water highlights the compound's efficiency and the advantage of using inexpensive catalysts (El-bayouki et al., 2014).

Structural Analysis

  • Crystal Structure Studies : The crystal structures of derivatives of this compound have been extensively studied, highlighting its significance in structural chemistry (Nesterov & Viltchinskaia, 2001).

Applications in Corrosion Inhibition

  • Corrosion Inhibition Studies : Derivatives of this compound have been synthesized and characterized for their potential in mitigating acid corrosion, demonstrating its practical applications in industrial contexts (Saranya et al., 2020).

Computational and Theoretical Studies

  • DFT and TD-DFT Methods for Analysis : Computational analysis using DFT and TD-DFT methods provides insights into the electronic structure, offering a deeper understanding of its chemical behavior (Adole et al., 2021).

Scientific Research Applications of Ethyl 6-amino-5-cyano-2-methyl-4-(3-methylphenyl)-4H-pyran-3-carboxylate

Molecular Structure and Interactions

  • DFT Analysis of Supra-Molecular Assemblies : Ethyl 6-amino-5-cyano-2-methyl-4-(3-methylphenyl)-4H-pyran-3-carboxylate has been characterized theoretically, revealing interesting supra-molecular assemblies formed in its solid state. The analysis includes classical H-bonds, π–stacking, and unconventional π–hole interactions due to its unique electron withdrawing (CN) and donating (NH2) groups (Chowhan et al., 2020).

Synthetic Applications and Derivatives

  • Reactions with Nucleophilic Reagents : This compound can be converted into various derivatives like 1,6-diazanaphthalene and pyrano-[2,3-c]pyrazole, demonstrating its versatility in chemical reactions (Harb et al., 1989).
  • Ultrasound-Assisted Synthesis : It's part of a new series of compounds synthesized using a one-pot multi-component reaction, indicating its utility in facile and eco-friendly synthesis methods (Kumbhani et al., 2022).

Chemical Properties and Synthesis

  • Synthesis Under Various Conditions : The compound is a part of synthetic studies involving different catalysts, indicating its adaptability in various chemical environments (Hai et al., 2017).
  • Efficient and Expeditious Synthesis : Its synthesis via a three-component, one-pot reaction in water highlights the compound's efficiency and the advantage of using inexpensive catalysts (El-bayouki et al., 2014).

Structural Analysis

  • Crystal Structure Studies : The crystal structures of derivatives of this compound have been extensively studied, highlighting its significance in structural chemistry (Nesterov & Viltchinskaia, 2001).

Applications in Corrosion Inhibition

  • Corrosion Inhibition Studies : Derivatives of this compound have been synthesized and characterized for their potential in mitigating acid corrosion, demonstrating its practical applications in industrial contexts (Saranya et al., 2020).

Computational and Theoretical Studies

  • DFT and TD-DFT Methods for Analysis : Computational analysis using DFT and TD-DFT methods provides insights into the electronic structure, offering a deeper understanding of its chemical behavior (Adole et al., 2021).

properties

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-(3-methylphenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-4-21-17(20)14-11(3)22-16(19)13(9-18)15(14)12-7-5-6-10(2)8-12/h5-8,15H,4,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPHURACKKXCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC(=C2)C)C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806535
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 6-amino-5-cyano-2-methyl-4-(3-methylphenyl)-4H-pyran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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